molecular formula C11H15N7O2 B14613286 2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 60160-85-2

2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)

Cat. No.: B14613286
CAS No.: 60160-85-2
M. Wt: 277.28 g/mol
InChI Key: QQNWYTOCRMOHAX-UHFFFAOYSA-N
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Description

2,2’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound featuring a tetrazole ring, a hydrazinyl group, and an azanediyl diethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) typically involves multiple steps. One common method includes the reaction of an aryl diazonium salt with trimethylsilyldiazomethane to form the tetrazole ring The final step involves the coupling of the azanediyl diethanol moiety under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as silica-supported sodium bisulfate can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrazoles, amines, and phenyl derivatives .

Scientific Research Applications

2,2’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) is unique due to its combination of a tetrazole ring, hydrazinyl group, and azanediyl diethanol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

60160-85-2

Molecular Formula

C11H15N7O2

Molecular Weight

277.28 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-(2H-tetrazol-5-yldiazenyl)anilino]ethanol

InChI

InChI=1S/C11H15N7O2/c19-7-5-18(6-8-20)10-3-1-9(2-4-10)12-13-11-14-16-17-15-11/h1-4,19-20H,5-8H2,(H,14,15,16,17)

InChI Key

QQNWYTOCRMOHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=NNN=N2)N(CCO)CCO

Origin of Product

United States

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